Methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
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Overview
Description
Methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate typically involves the reaction of 3-methoxyacrylic acid methyl ester with thiourea in the presence of hydrochloric acid and methanol. The reaction mixture is subjected to electrolysis at room temperature using a graphite rod as the anode and a platinum plate as the cathode. The reaction is carried out at a constant current of 10 mA for 1.5 hours. After completion, the mixture is concentrated and purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to the reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylthiazole: A related compound with similar structural features but lacking the thieno ring.
Methyl 2-aminothiazole-5-carboxylate: Another similar compound with a thiazole ring but without the methylthieno substitution.
Uniqueness
Methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is unique due to the presence of both thieno and thiazole rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
methyl 2-amino-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-3-4-6(10-8(9)14-4)13-5(3)7(11)12-2/h1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPBNPLTSSNAKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1SC(=N2)N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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